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Executive Summary

Neuroinflammation is a critical component in the pathophysiology of numerous central nervous
system (CNS) disorders, including ischemic stroke. The chemokine-like factor 1 (CKLF1) and
its receptor, C-C chemokine receptor type 4 (CCR4), have emerged as a key signaling pathway
driving detrimental inflammatory cascades within the CNS. This document provides a
comprehensive overview of the CKLF1/CCR4 axis, its role in neuroinflammation, and the
therapeutic potential of IMM-HO004, a novel coumarin derivative that modulates this pathway.
We will delve into the molecular mechanisms, present quantitative data from preclinical studies,
and provide detailed experimental protocols relevant to the investigation of this pathway.

The CKLF1/CCR4 Signaling Pathway

Chemokine-like factor 1 (CKLF1) is an atypical chemokine that acts as a potent
chemoattractant for various immune cells.[1][2] Its primary functional receptor is CCR4, a G
protein-coupled receptor (GPCR) expressed on the surface of immune cells such as T cells,
microglia, and monocytes.[1][2][3] The interaction between CKLF1 and CCR4 initiates a
cascade of intracellular signaling events that are pivotal in the inflammatory response.

Upon binding of CKLF1 to CCR4, several downstream pathways are activated:
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» NF-kB Pathway: This is a central pathway in inflammation. CKLF1/CCR4 signaling leads to
the activation of the NF-kB transcription factor, which then translocates to the nucleus to
promote the expression of pro-inflammatory genes, including cytokines like IL-13 and TNF-a.

[2][41[5]

o MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the p38
and JNK signaling cascades, is activated by CKLF1.[6] This pathway is crucial for regulating
microglial polarization towards the pro-inflammatory M1 phenotype.[6][7]

o NLRP3 Inflammasome Activation: The CKLF1/CCR4 axis can mediate the activation of the
NOD-like receptor protein 3 (NLRP3) inflammasome.[2][8] This multi-protein complex is
responsible for the maturation and secretion of potent pro-inflammatory cytokines IL-13 and
IL-18, exacerbating inflammatory injury.[2]
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Caption: CKLF1/CCR4 signaling and IMM-H004 inhibition.

Role of the CKLF1/CCR4 Axis in Neuroinflammation

In the context of CNS injury, such as ischemic stroke, damaged neurons release CKLFL1.[6]
This surge in CKLF1 expression triggers a robust neuroinflammatory response, primarily
through the activation of microglia, the resident immune cells of the brain.

o Microglial Activation and M1 Polarization: CKLF1, acting through CCR4, promotes the
polarization of microglia towards a pro-inflammatory M1 phenotype.[6][7] M1 microglia
release a battery of neurotoxic factors, including pro-inflammatory cytokines (TNF-a, IL-1[3,
IL-6) and reactive oxygen species, which contribute to secondary brain injury.[4][6] Studies
have shown that CKLF1 can upregulate M1 markers like CD16 and CD32 in microglia.[7][9]

e Immune Cell Recruitment: As a chemokine, CKLF1 facilitates the recruitment of peripheral
immune cells, such as neutrophils and lymphocytes, to the site of injury, further amplifying
the inflammatory cascade.[2]

» Blood-Brain Barrier Disruption: The inflammatory environment fostered by CKLF1/CCR4
signaling can contribute to the breakdown of the blood-brain barrier, leading to increased
infiltration of immune cells and exacerbating cerebral edema.[1]

IMM-HO004: A Novel CKLF1/CCR4 Pathway Modulator

IMM-HO004 is a novel coumarin derivative that has demonstrated significant neuroprotective
effects in preclinical models of cerebral ischemia.[4][8] Its primary mechanism of action
involves the targeted disruption of the CKLF1/CCR4 signaling axis.

IMM-HO004 has been shown to:

o Downregulate CKLF1 Expression: Treatment with IMM-HO004 significantly decreases the
elevated expression of CKLF1 observed after ischemic injury.[4][10]

« Inhibit CKLF1-CCR4 Binding: Co-immunoprecipitation assays have confirmed that IMM-
HO004 reduces the amount of CKLF1 that binds to its receptor, CCR4.[8][10]

e Suppress Inflammatory Response: By inhibiting the CKLF1/CCR4 pathway, IMM-H004
effectively suppresses downstream inflammatory events, including NLRP3 inflammasome
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activation, NF-kB signaling, and the production of pro-inflammatory cytokines like IL-13 and
TNF-0.[4][8] This anti-inflammatory action is central to its neuroprotective effects.[4]
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Caption: Mechanism of action of IMM-H004 in neuroinflammation.

Quantitative Data on IMM-HO004 Efficacy

Preclinical studies in rat models of permanent middle cerebral artery occlusion (p0MCAQ) have
provided quantitative evidence for the efficacy of IMM-H004.

Table 1: Effect of IMM-H004 on Brain Injury in pMCAO Rat Model
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IMM-HO004 (10
Parameter Model Group Reference
mgl/kg) Group
Infarct Area (%) ~35-40% ~15-20% [11]
Neurological Score
3-4 1-2 [11]
(Zea Longa)
Brain Edema Ratio
~10-12% ~4-6% [11]

(%)

Table 2: Effect of IMM-HO004 on Inflammatory Markers in Ischemic Brain Tissue

IMM-HO004 (10
Marker Model Group Reference
mgl/kg) Group
) o Significantly
CKLF1 Expression Significantly Increased [4]
Decreased
TNF-a Level (pg/mg o
_ Markedly Increased Significantly Reduced [4]
protein)
IL-1B Level (pg/mg o
) Markedly Increased Significantly Reduced [4]
protein)
p-NF-kB Expression Markedly Increased Significantly Reduced [4]

Table 3: Effect of IMM-HO004 on Microglia Polarization in OGD/R Model

Marker (MRNA OGDIR + IMM-H004
. OGDIR Group Reference
expression) Group
iINOS (M1 Marker) Increased Decreased [10]
CD16 (M1 Marker) Increased Decreased [10]
CKLF1 Increased Decreased [10]

Key Experimental Protocols
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The following are summarized protocols for key in vivo and in vitro experiments used to study
the CKLF1/CCR4 pathway and the effects of IMM-H004.

In Vivo: Permanent Middle Cerebral Artery Occlusion
(PMCAO) Model

This model is used to simulate ischemic stroke in rodents.[8]

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized
(e.g., with chloral hydrate or isoflurane).

o Surgical Procedure: A midline neck incision is made to expose the common carotid artery
(CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated
and dissected distally. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted through
the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The
filament is left in place permanently.

e Drug Administration: IMM-HO004 (e.g., 5, 10, or 20 mg/kg) or vehicle is administered
intravenously or intraperitoneally at a specified time post-occlusion (e.g., 6 hours).[8][11]

e Outcome Assessment (24h post-MCAO):

o Neurological Deficit Scoring: The Zea Longa 5-point scale is commonly used (0=no deficit,
4=spontaneous circling).[11]

o Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-
triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area
remains white.[8]

o Tissue Collection: Brain tissue is collected for biochemical analyses like ELISA, Western
blotting, and qPCR.

In Vitro: Oxygen-Glucose Deprivation/Reperfusion
(OGDIR)

This model simulates ischemic/reperfusion injury in cell culture, often using the BV2 microglial
cell line or primary neurons.[6][10]
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o Cell Culture: BV2 microglia are cultured in standard DMEM with 10% FBS.

e OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt
Solution. The cells are then placed in a hypoxic chamber (e.g., 95% Nz, 5% CO2) for a
specified duration (e.g., 1-2 hours).

e Reperfusion: The glucose-free medium is replaced with normal culture medium, and cells are
returned to a normoxic incubator (95% air, 5% CO3) for a reperfusion period (e.g., 24 hours).

o Treatment: IMM-HO004 is added to the culture medium during the reperfusion phase.
e Analysis:
o Cell Viability: Assessed using MTT or LDH assays.[10]

o Gene Expression: mRNA levels of CKLF1, CCR4, and M1/M2 markers are quantified
using gPCR.[10]

o Protein Analysis: Cytokine levels in the supernatant are measured by ELISA. Protein
expression in cell lysates is measured by Western blotting.[8]

Chemotaxis Assay (Boyden Chamber)

This assay measures the chemoattractant effect of CKLF1 on cells expressing CCR4.[3][12]
[13]

o Chamber Setup: A two-chamber plate (e.g., Transwell) with a porous membrane (e.g., 5-8
pUm pores) is used.

o Chemoattractant Loading: The lower chamber is filled with medium containing the
chemoattractant (e.g., recombinant CKLF1) at various concentrations. Medium without the
chemoattractant serves as a negative control.[12]

o Cell Seeding: A suspension of the cells of interest (e.g., CCR4-transfected HEK293 cells or
microglia) is added to the upper chamber.[3]

¢ Incubation: The plate is incubated for several hours (e.g., 4-6 hours) at 37°C to allow cells to
migrate through the membrane towards the chemoattractant.
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e Quantification: The non-migrated cells on the top side of the membrane are removed. The
migrated cells on the bottom side are fixed, stained (e.g., with crystal violet), and counted
under a microscope. The number of migrated cells is a measure of the chemotactic
response.
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Caption: Typical experimental workflows for studying IMM-HO004.

Conclusion and Future Directions

The CKLF1/CCRA4 signaling axis represents a significant pathway in the progression of
neuroinflammation following CNS injuries like ischemic stroke. Its activation leads to microglial
polarization towards a detrimental M1 phenotype and the release of pro-inflammatory
mediators. The novel compound IMM-HO004 has shown considerable promise as a therapeutic
agent by specifically targeting this pathway. It effectively reduces CKLF1 expression and its
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interaction with CCR4, thereby mitigating the downstream inflammatory cascade and conferring
neuroprotection.[4][8]

Further research should focus on elucidating the complete spectrum of CKLF1/CCR4 signaling
in different CNS cell types and its role in other neuroinflammatory and neurodegenerative
diseases. The continued development of IMM-H004 and other specific antagonists for this
pathway holds the potential to provide new and effective treatments for a range of debilitating
neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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